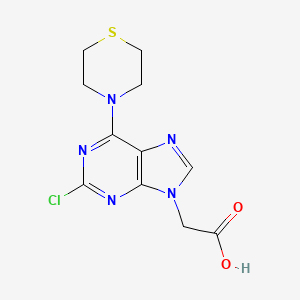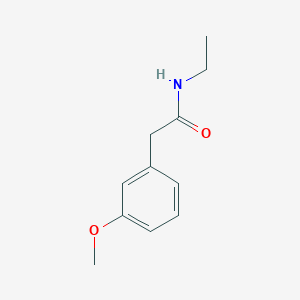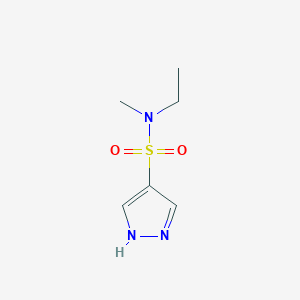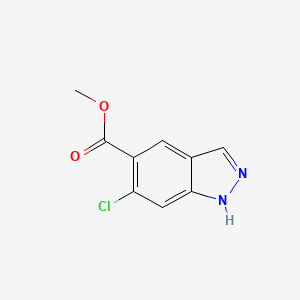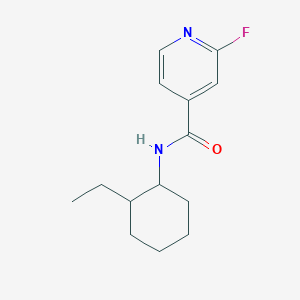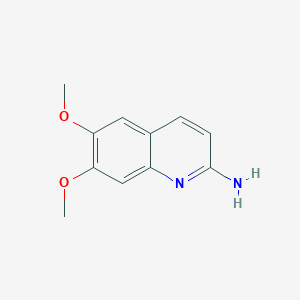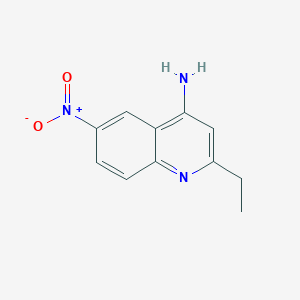
N-(5-bromo-1,3-thiazol-2-yl)-4-methoxybenzene-1-sulfonamide
Overview
Description
The compound “N-(5-bromo-1,3-thiazol-2-yl)-4-methoxybenzene-1-sulfonamide” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocyclic compound that has various applications in medicinal chemistry . The molecule also includes a sulfonamide group, which is known for its use in some antibiotics .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, a benzene ring, and a sulfonamide group. The 5-bromo-1,3-thiazol-2-yl moiety would contribute to the compound’s reactivity and potentially its bioactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The bromine atom on the thiazole ring could potentially be a site for nucleophilic aromatic substitution reactions .Scientific Research Applications
Antibacterial Activity
N-(5-bromo-1,3-thiazol-2-yl)-4-methoxybenzene-1-sulfonamide: has been studied for its emergent antibacterial activity. The compound, when combined with cell-penetrating octaarginine, shows potent antibacterial properties against both Gram-negative and Gram-positive bacteria . This hybrid antimicrobial strategy is particularly promising as it represents a novel therapeutic approach to combat bacterial infectious diseases.
Pharmaceutical Development
The compound’s structure, featuring a thiazole ring and a sulfonamide group, is of interest in pharmaceutical development. It’s part of a class of compounds that have been synthesized and investigated for their potential as antibacterial agents . The specific modifications on the thiazole ring, such as the bromo-substitution, could influence the compound’s activity and make it a candidate for drug development.
Biochemical Research
In biochemical research, the compound could be used as a probe to study bacterial cell membrane dynamics. Its ability to create pores in bacterial cell membranes, as observed in the drug-peptide complex, can be utilized to understand the mechanism of action of antibacterial compounds .
Antimicrobial Peptide Research
The compound’s interaction with cell-penetrating peptides like octaarginine provides a valuable model for studying the behavior of antimicrobial peptides. This research can lead to the development of new peptide-based drugs with enhanced delivery and efficacy against bacterial infections .
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been shown to have antibacterial activity, suggesting that their targets may be bacterial proteins or enzymes .
Mode of Action
It is known that similar compounds combine thiazole and sulfonamide groups, which are known for their antibacterial activity . These molecules are investigated for their antibacterial activity, both in isolation and in complex with cell-penetrating peptides .
Biochemical Pathways
Similar compounds have shown potent antibacterial activity against both gram-negative and gram-positive bacteria , suggesting that they may interfere with essential bacterial biochemical pathways.
Result of Action
Similar compounds have shown to display faster killing-kinetics towards bacterial cells, create pores in the bacterial cell membranes, and show negligible haemolytic activity towards human rbcs .
properties
IUPAC Name |
N-(5-bromo-1,3-thiazol-2-yl)-4-methoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O3S2/c1-16-7-2-4-8(5-3-7)18(14,15)13-10-12-6-9(11)17-10/h2-6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFRUNCRFICABQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-butyl-2-[3-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B1429659.png)


![N-[(4-bromophenyl)methyl]-2-cyanoacetamide](/img/structure/B1429663.png)
![4-Chloro-5-phenyl-[1,2,3]dithiazol-2-ylium](/img/structure/B1429664.png)

